molecular formula C10H14O3 B11911376 (2-(Dimethoxymethyl)phenyl)methanol CAS No. 87656-32-4

(2-(Dimethoxymethyl)phenyl)methanol

Cat. No.: B11911376
CAS No.: 87656-32-4
M. Wt: 182.22 g/mol
InChI Key: WRXSEVIJQSMXDN-UHFFFAOYSA-N
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Description

(2-(Dimethoxymethyl)phenyl)methanol is a substituted benzyl alcohol derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the ortho position of the phenyl ring and a hydroxymethyl (-CH₂OH) group. These compounds are typically synthesized via acid-catalyzed acetalization or etherification reactions, as seen in the production of biofuel additives like 5-(hydroxymethyl)-2-(dimethoxymethyl)furan (HDMF) . The dimethoxymethyl group enhances stability under acidic conditions, making such derivatives valuable in sustainable chemistry and pharmaceutical intermediates .

Properties

CAS No.

87656-32-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

[2-(dimethoxymethyl)phenyl]methanol

InChI

InChI=1S/C10H14O3/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-6,10-11H,7H2,1-2H3

InChI Key

WRXSEVIJQSMXDN-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (2-(Dimethoxymethyl)phenyl)methanol involves the reaction of 2-(hydroxymethyl)phenol with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction typically occurs under ambient temperature conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves bulk synthesis techniques. These methods may include the use of lithium aluminium tetrahydride in diethyl ether as a reducing agent, allowing for efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Dimethoxymethyl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents such as or .

    Substitution: It can participate in substitution reactions where the methanol group is replaced by other functional groups. Reagents like or are often used in these reactions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (2-(Dimethoxymethyl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes .

Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of pharmaceutical intermediates. It aids in the synthesis of potential drug candidates .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of (2-(Dimethoxymethyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Analogues

[4-(Dimethoxymethyl)phenyl]methanol

  • Structure : Dimethoxymethyl group at the para position relative to the hydroxymethyl group.
  • Applications : Used as a precursor in antitumor agent synthesis. For example, 4′-bromomethylphenyl analogues were derived from this compound via BBr₃-mediated demethylation, highlighting its role in generating bioactive intermediates .

Substituent Variations: Methoxymethyl Derivatives

[2-(Methoxymethyl)phenyl]methanol (CAS 62172-88-7)

  • Structure : Methoxymethyl (-CH₂OCH₃) instead of dimethoxymethyl at the ortho position.
  • Properties : Reduced steric bulk and lower electron-donating capacity compared to dimethoxymethyl, which may influence solubility and reaction kinetics.
  • Applications : Serves as an intermediate in organic synthesis, though specific applications are less documented than its dimethoxy counterpart .

Heterocyclic Analogues: Furan-Based Derivatives

[5-(Dimethoxymethyl)-2-furyl]methanol

  • Structure : Dimethoxymethyl and hydroxymethyl groups on a furan ring.
  • Structurally similar to HDMF, a biofuel additive with high energy density .
  • Reactivity : The furan ring’s electron-rich nature enhances acetalization efficiency, making it superior to phenyl-based derivatives in biomass conversion .

Benzhydrol Derivatives

(2-Methoxyphenyl)(phenyl)methanol

  • Structure : A benzhydrol scaffold with a methoxy group at the ortho position.
  • Applications: Explored in materials science for its planar structure, which facilitates π-π stacking in supramolecular assemblies. Unlike (2-(dimethoxymethyl)phenyl)methanol, this compound lacks the acetal functionality, limiting its use in acid-catalyzed reactions .

Comparative Data Table

Compound Substituent Position Key Functional Groups Applications Reactivity Notes
This compound Ortho -CH(OCH₃)₂, -CH₂OH Potential pharmaceutical intermediate High stability under acidic conditions
[4-(Dimethoxymethyl)phenyl]methanol Para -CH(OCH₃)₂, -CH₂OH Antitumor agent precursors Lower steric hindrance
[2-(Methoxymethyl)phenyl]methanol Ortho -CH₂OCH₃, -CH₂OH Organic synthesis intermediate Reduced electron donation
[5-(Dimethoxymethyl)-2-furyl]methanol Furan C5 -CH(OCH₃)₂, -CH₂OH Biofuel additives, natural products Enhanced acetalization efficiency
(2-Methoxyphenyl)(phenyl)methanol Ortho -OCH₃, -C(OH)(C₆H₅)₂ Materials science Limited acid compatibility

Key Research Findings

  • Biofuel Additives: Dimethoxymethyl-substituted compounds like HDMF exhibit exceptional energy density (34–77% yield under optimized conditions) due to their acetal groups, outperforming phenylmethanol derivatives in blending properties .
  • Pharmaceutical Utility : Para-substituted dimethoxymethyl derivatives are critical in synthesizing bromomethyl intermediates for antitumor agents, demonstrating the importance of substituent positioning .
  • Synthetic Challenges: Long-chain alcohols reduce acetalization efficiency in phenylmethanol derivatives, emphasizing the need for tailored catalysts (e.g., SiO₂–HNO₃) to improve selectivity .

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